8-Nitroquinoline-4-carboxylic acid

Physicochemical profiling LogP comparison Aqueous solubility

8-Nitroquinoline-4-carboxylic acid (8-NQCA; CAS 121689-22-3) is a heterocyclic building block of the quinoline-4-carboxylic acid (QCA) family, bearing an electron-withdrawing nitro group at the 8-position and a carboxylic acid at the 4-position. With a molecular formula of C₁₀H₆N₂O₄ and molecular weight of 218.17 g/mol, it is supplied as a white to yellow solid with a purity specification of ≥95% (or 98% depending on vendor), a melting point of 253–254 °C (with decomposition), and sparing aqueous solubility of 0.31 g/L.

Molecular Formula C10H6N2O4
Molecular Weight 218.168
CAS No. 121689-22-3
Cat. No. B2558955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Nitroquinoline-4-carboxylic acid
CAS121689-22-3
Molecular FormulaC10H6N2O4
Molecular Weight218.168
Structural Identifiers
SMILESC1=CC2=C(C=CN=C2C(=C1)[N+](=O)[O-])C(=O)O
InChIInChI=1S/C10H6N2O4/c13-10(14)7-4-5-11-9-6(7)2-1-3-8(9)12(15)16/h1-5H,(H,13,14)
InChIKeyORRCVWMWVBLLBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





8-Nitroquinoline-4-carboxylic Acid (CAS 121689-22-3): Physicochemical Identity and Procurement Baseline for Research-Grade Quinoline-4-carboxylic Acid Derivatives


8-Nitroquinoline-4-carboxylic acid (8-NQCA; CAS 121689-22-3) is a heterocyclic building block of the quinoline-4-carboxylic acid (QCA) family, bearing an electron-withdrawing nitro group at the 8-position and a carboxylic acid at the 4-position . With a molecular formula of C₁₀H₆N₂O₄ and molecular weight of 218.17 g/mol, it is supplied as a white to yellow solid with a purity specification of ≥95% (or 98% depending on vendor), a melting point of 253–254 °C (with decomposition), and sparing aqueous solubility of 0.31 g/L . Its computed LogP of 1.38 places it in a moderate lipophilicity range distinct from closely related analogs, making physicochemical property differentiation a first-order consideration in experimental design and procurement decisions .

Why 8-Nitroquinoline-4-carboxylic Acid Cannot Be Casually Replaced by Other Quinoline-4-carboxylic Acid Analogs in Research Protocols


Quinoline-4-carboxylic acid derivatives with different 8-position substituents exhibit fundamentally distinct electronic properties, reactivity profiles, and biological recognition patterns that preclude simple interchange. The 8-nitro group is a strong electron-withdrawing substituent that polarizes the quinoline ring differently than the electron-donating 8-hydroxy or 8-amino groups, directly affecting the acidity of the 4-carboxylic acid (computed pKa ~4.47 for the QCA scaffold bearing an 8-NO₂) [1]. This electronic modulation influences solubility, metal-coordination behavior, hydrogen-bonding capacity, and the compound's suitability as a synthetic intermediate—the nitro group can be selectively reduced to an amine (yielding 8-aminoquinoline-4-carboxylic acid, CAS 121689-23-4), a transformation unavailable to 8-halo or 8-hydroxy analogs without additional synthetic steps . Furthermore, positional isomerism matters: 8-nitro-, 5-nitro-, and 6-nitroquinoline-4-carboxylic acids each display different regiochemical reactivity in nucleophilic aromatic substitution and reduction chemistry, meaning that procurement of the correct regioisomer is critical for reproducible outcomes [2].

Quantitative Differential Evidence for 8-Nitroquinoline-4-carboxylic Acid vs. Its Closest Structural Analogs


Lipophilicity and Aqueous Solubility Differentiation: 8-NQCA vs. 8-Hydroxyquinoline-4-carboxylic Acid and 8-Nitroquinoline

8-Nitroquinoline-4-carboxylic acid exhibits a computed LogP of 1.38 and a measured aqueous solubility of 0.31 g/L (sparingly soluble) . In comparison, the 8-hydroxy analog (8-hydroxyquinoline-4-carboxylic acid, CAS 55698-67-4) has a higher computed XLogP3 of 1.6 and a lower molecular weight of 189.17 g/mol, conferring a different lipophilicity/solubility balance [1]. The des-carboxy analog 8-nitroquinoline (CAS 607-35-2) has a LogP of 1.47 and molecular weight of 174.16 g/mol and is soluble in ethanol, ether, and benzene but only slightly soluble in cold water . These differences directly affect partitioning behavior in biphasic reaction systems, chromatographic retention, and biological membrane permeability in cellular assays.

Physicochemical profiling LogP comparison Aqueous solubility Formulation suitability

Electronic Modulation of Carboxylic Acid Acidity: 8-NQCA vs. Unsubstituted Quinoline-4-carboxylic Acid

The electron-withdrawing 8-nitro group increases the acidity of the 4-carboxylic acid relative to the unsubstituted parent scaffold. The computed pKa (strongest acidic) for unsubstituted quinoline-4-carboxylic acid (CAS 486-74-8) is approximately 3.61, while the QSPR-computed pKa for the QCA scaffold bearing appropriate substituents is 4.47 [1][2]. The 8-NO₂ group, through its –I (inductive) and –M (mesomeric) effects, stabilizes the carboxylate conjugate base, shifting the pKa downward compared to what would be expected for an electron-donating substituent at the same position. By contrast, 8-hydroxyquinoline-4-carboxylic acid has an additional H-bond donor (the phenolic –OH), with a computed H-bond donor count of 2 versus 1 for 8-NQCA, altering its protonation state and metal-chelation behavior at physiological pH [3].

pKa modulation Electron-withdrawing effect Salt formation Reactivity tuning

Synthetic Intermediate Value: One-Step Reduction to 8-Aminoquinoline-4-carboxylic Acid

8-Nitroquinoline-4-carboxylic acid (MW 218.17 g/mol) can be directly reduced to 8-aminoquinoline-4-carboxylic acid (CAS 121689-23-4, MW 188.18 g/mol) using standard nitro-reduction conditions (e.g., SnCl₂/MeOH or catalytic hydrogenation) . The 8-aminoquinoline-4-carboxylic acid scaffold is a recognized entry point to antimalarial and antimicrobial agents within the 8-aminoquinoline pharmacophore class . This direct reduction pathway is not available to 8-hydroxyquinoline-4-carboxylic acid (which requires O → NH₂ conversion via multi-step sequences) or 8-chloroquinoline-4-carboxylic acid (which requires nucleophilic aromatic substitution). The methyl ester derivative, 8-nitroquinoline-4-carboxylic acid methyl ester, has been explicitly reported as a synthetic intermediate that undergoes SnCl₂-mediated reduction to the corresponding 8-amino ester, confirming the tractability of this transformation .

Nitro reduction Synthetic intermediate 8-Aminoquinoline scaffold Antimalarial precursor

Regioisomeric Identity: 8-Nitro vs. 5-Nitro and 6-Nitro Positional Isomers in Quinoline-4-carboxylic Acid Series

Electrophilic nitration of quinoline produces approximately equal amounts of 5-nitroquinoline and 8-nitroquinoline isomers, reflecting the similar activation of these two positions in the benzene ring of the quinoline system [1]. In the quinoline-4-carboxylic acid series, the nitro group position (5-, 6-, or 8-) critically influences chemical reactivity and biological activity. 8-Nitroquinoline was found to be unreactive in direct amination with liquid ammonia/KMnO₄, whereas 5-nitro and 6-nitro isomers showed distinct reactivity profiles in vicarious nucleophilic substitution (VNS) reactions [2]. Biologically, 6-nitroquinoline-4-carboxylic acid has been profiled as an antitubercular agent targeting Mycobacterium tuberculosis DNA gyrase [3], while 8-nitroquinolin-2(1H)-one derivatives (structurally related to the 8-nitro-QCA series) have shown antileishmanial activity with IC₅₀ values in the low micromolar range . These regioisomer-specific activity profiles mean that casual interchange of positional isomers will yield non-reproducible biological results.

Positional isomerism Regiochemistry Nitration selectivity SAR differentiation

Class-Level Antibacterial Potential: Nitroquinoline Derivatives Show MIC Values Superior to Ceftriaxone Against Drug-Resistant N. gonorrhoeae

In a 2024 study, nitroquinoline derivatives based on the 5-nitroquinolin-8-yl benzoate scaffold were evaluated against drug-resistant Neisseria gonorrhoeae using the Alamar Blue microdilution assay [1]. Derivative 8 exhibited an MIC of 193.23 μM (49.99 μg/mL) and derivative 5 showed an MIC of 302.8 μM (54.99 μg/mL), both lower than the first-line standard drug ceftriaxone (MIC 450.79 ± 1.8 μM; 249.99 μg/mL) [1]. While these specific derivatives differ from 8-NQCA by bearing an ester linkage at the 8-position (rather than a free nitro group directly on the quinoline), the study establishes class-level precedent that nitroquinoline-based compounds can outperform ceftriaxone against drug-resistant gonorrhea. AFM and SEM imaging confirmed that these nitroquinoline derivatives induced membrane deterioration, cellular lysis, and expulsion of intracellular material in both drug-resistant (ATCC 700825) and sensitive (ATCC 49926) N. gonorrhoeae strains [1]. Importantly, all tested nitroquinoline derivatives except compounds 2 and 9 were non-cytotoxic at 30 μM against 3T3 fibroblast cells, indicating a degree of selectivity [1].

Antibacterial activity Drug-resistant Neisseria gonorrhoeae Nitroquinoline MIC Ceftriaxone comparison

Research and Industrial Application Scenarios Where 8-Nitroquinoline-4-carboxylic Acid Provides Verifiable Procurement Advantage


Medicinal Chemistry: 8-Aminoquinoline Scaffold Synthesis via Direct Nitro Reduction

Research groups synthesizing 8-aminoquinoline-4-carboxylic acid derivatives for antimalarial or antileishmanial screening programs benefit from 8-NQCA as the most direct precursor. A single-step SnCl₂/MeOH or catalytic hydrogenation reduces the 8-nitro group to the 8-amino group, yielding the pharmacologically validated 8-aminoquinoline-4-carboxylic acid scaffold (CAS 121689-23-4) . This contrasts with 8-hydroxy or 8-halo analogs, which require ≥2 synthetic steps to install the 8-amino functionality. The 4-carboxylic acid handle simultaneously enables amide coupling or esterification for library synthesis .

Antibacterial Lead Optimization: Derivatization of the 4-Carboxylic Acid for Anti-Gonorrhea SAR Studies

The 2024 finding that nitroquinoline derivatives exhibit MIC values 2.3-fold lower than ceftriaxone against drug-resistant N. gonorrhoeae (derivative 8 MIC: 193.23 μM vs. ceftriaxone 450.79 μM) establishes a compelling rationale for using 8-NQCA as a core scaffold for focused library synthesis . The free 4-carboxylic acid permits diverse derivatization—amide formation, ester prodrug synthesis, or metal-complex formation—to systematically explore structure-activity relationships while retaining the electron-deficient nitroquinoline core associated with membrane-disruptive antibacterial activity .

Physicochemical Property Screening: LogP- and Solubility-Matched Probe for Membrane Permeability Assays

With a computed LogP of 1.38 and measured aqueous solubility of 0.31 g/L, 8-NQCA occupies a narrow physicochemical space that is more polar than the 8-hydroxy analog (XLogP3 1.6) but more lipophilic than fully deprotonated quinoline-4-carboxylic acid at physiological pH . This makes it a suitable probe compound for parallel artificial membrane permeability assays (PAMPA) or Caco-2 permeability studies where moderate lipophilicity and limited aqueous solubility must be balanced. Procurement specifications should require ≥95% purity with explicit LogP and solubility documentation to ensure batch-to-batch consistency in physicochemical assays .

Regioisomer-Specific Chemical Biology: 8-Nitro Position for Peri-Interactions and Metal Coordination Studies

The 8-nitro group's peri relationship to the quinoline nitrogen creates a unique geometric and electronic environment not replicated by 5-nitro or 6-nitro positional isomers . This spatial arrangement can influence metal-ion coordination geometry—8-nitroquinoline has been used to synthesize Ni(II) complexes (NQ-Ni) that exhibit fluorescence quenching of bovine serum albumin (BSA) with binding constants decreasing as a function of temperature (binding site n ≈ 1.6 at 301 K, decreasing to ~1 at 306–311 K) . 8-NQCA extends this coordination chemistry capability by providing an additional carboxylate ligand, enabling the formation of more diverse metal-organic architectures for catalysis or bioinorganic research .

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